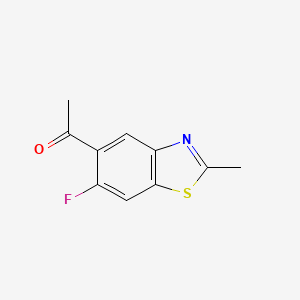
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone is a chemical compound with the molecular formula C10H8FNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone typically involves the reaction of 2-aminobenzenethiol with an appropriate fluorinated ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can optimize reaction conditions and reduce the production time and cost .
Chemical Reactions Analysis
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Fluoro-2-methyl-5-benzothiazolyl)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoro-5-methyl-2-benzothiazolyl)ethanone: This compound has a similar structure but differs in the position of the methyl group. It may exhibit different chemical and biological properties due to this structural variation.
1-(6-Chloro-2-methyl-5-benzothiazolyl)ethanone: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-(6-Bromo-2-methyl-5-benzothiazolyl)ethanone: Similar to the chloro derivative, the bromo compound may have distinct properties and applications due to the different halogen atom.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C10H8FNOS |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(6-fluoro-2-methyl-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H8FNOS/c1-5(13)7-3-9-10(4-8(7)11)14-6(2)12-9/h3-4H,1-2H3 |
InChI Key |
HFQWKFYOASQPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


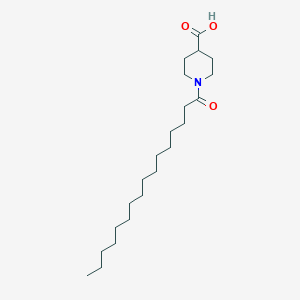
![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

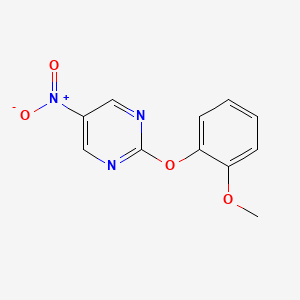
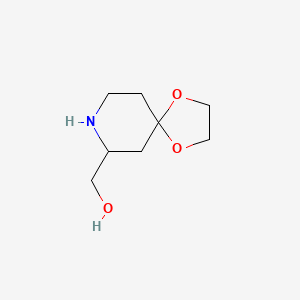

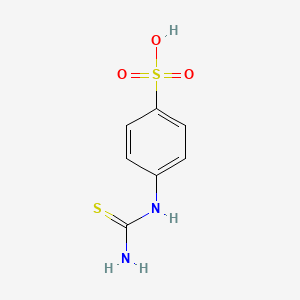
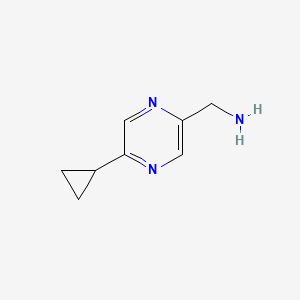
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
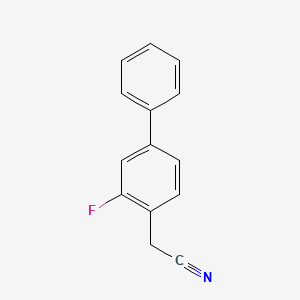
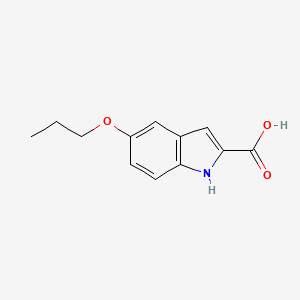
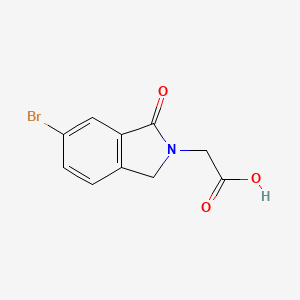
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

